molecular formula C8H14O4 B009381 Ethylene glycol diglycidyl ether CAS No. 2224-15-9

Ethylene glycol diglycidyl ether

Cat. No.: B009381
CAS No.: 2224-15-9
M. Wt: 174.19 g/mol
InChI Key: AOBIOSPNXBMOAT-UHFFFAOYSA-N
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Description

Ethylene glycol diglycidyl ether is a chemical compound with the molecular formula C8H14O4. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, acetone, and benzene. This compound is known for its epoxy groups at both ends, which make it a versatile crosslinking agent in various applications .

Mechanism of Action

Target of Action

Ethylene glycol diglycidyl ether (EGDE) is a common crosslinking agent due to its epoxy groups at both ends . These groups can react with various active groups such as amino, hydroxyl, and carboxyl . The primary targets of EGDE are therefore these active groups present in various molecules, particularly in proteins like soy protein isolate (SPI) .

Mode of Action

EGDE interacts with its targets through a ring-opening reaction with the epoxy groups . This interaction results in the formation of a dense three-dimensional network structure . For instance, when EGDE is used with SPI, it enhances the hydrogen bonding between SPI chains and other components, making the network structure of the resulting material denser .

Biochemical Pathways

The primary biochemical pathway affected by EGDE involves the crosslinking of polymers. In the case of SPI, EGDE and ultrasonic-modified montmorillonite (UMMT) have a synergistic effect on SPI molecules, enhancing the network structure of the resulting composite film . This modification strategy is considered effective for improving the functional properties of bio-based polymer composites .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of EGDE is limited. It’s known that egde is extremely toxic and can prove fatal or cause permanent damage if inhaled or consumed orally . Therefore, its bioavailability and impact on biological systems should be considered with caution.

Result of Action

The action of EGDE results in enhanced mechanical and barrier properties of the materials it is used with. For example, when used with SPI and UMMT to produce a protein-based composite film, the tensile strength of the film increased by 266.82% compared to a pure soy protein film . This demonstrates the significant impact of EGDE on the physical properties of the materials it interacts with.

Action Environment

The action of EGDE can be influenced by environmental factors. For instance, the dimensional stability and flexibility of materials crosslinked with EGDE can be affected by alternating dry-wet environmental conditions . Moreover, EGDE forms explosive mixtures with air on intense heating, and the development of hazardous combustion gases or vapors is possible in the event of fire .

Biochemical Analysis

Biochemical Properties

Ethylene glycol diglycidyl ether plays a significant role in biochemical reactions as a crosslinking agent. It interacts with enzymes, proteins, and other biomolecules through its epoxy groups, which can react with amino, hydroxyl, carboxyl, and other active groups. For example, it can form covalent bonds with amino groups in proteins, leading to the formation of a dense three-dimensional network structure . This interaction enhances the mechanical and barrier properties of protein-based materials, such as soy protein isolate films . Additionally, this compound is used to immobilize enzymes, such as lipase, on carriers like sodium alginate and carboxymethyl cellulose sodium, improving their stability and activity .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by modifying the extracellular matrix and altering cell signaling pathways. For instance, it has been shown to cause allergic skin reactions and irritation upon contact . In laboratory settings, this compound has been used to crosslink chitosan cryogels, which are then used for cell culturing applications . These cryogels provide a suitable environment for cell growth and proliferation, demonstrating the compound’s potential in tissue engineering and regenerative medicine.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with various biomolecules through its epoxy groups. This crosslinking process can lead to enzyme inhibition or activation, depending on the specific interactions. For example, this compound can react with the amino groups of proteins, forming stable crosslinked structures that enhance the mechanical properties of the resulting materials . Additionally, it can modify the activity of enzymes by altering their conformation and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under normal conditions, but its reactivity can decrease over time as the epoxy groups are consumed in crosslinking reactions . Long-term studies have shown that this compound-crosslinked materials, such as chitosan cryogels, maintain their mechanical properties and biocompatibility over extended periods . The degradation rate of these materials can vary depending on the crosslinking conditions and the presence of enzymes that can hydrolyze the crosslinked structures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that high doses of the compound can cause toxic effects, such as epidermal ulcer formation and hair loss in mice . For example, subcutaneous injection of 20,000 micrograms of this compound in mice resulted in significant skin irritation and wound formation . Lower doses did not cause any adverse effects on the liver, spleen, or kidneys, indicating that the compound’s toxicity is dose-dependent .

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives . It is part of the human exposome and can be metabolized through various pathways. For instance, it can be hydrolyzed by enzymes such as epoxide hydrolases, leading to the formation of less reactive diols . These metabolic pathways help to detoxify the compound and reduce its potential harmful effects on the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can diffuse through cell membranes and interact with intracellular biomolecules . Additionally, it can be transported by specific binding proteins or transporters that recognize its chemical structure . The localization and accumulation of this compound within cells can affect its reactivity and the extent of its interactions with biomolecules .

Subcellular Localization

This compound can localize to various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. For example, it can be directed to specific organelles, such as the endoplasmic reticulum or the Golgi apparatus, where it can participate in protein modification and crosslinking reactions . The subcellular localization of this compound can influence its activity and function, as well as its potential effects on cellular processes .

Preparation Methods

Ethylene glycol diglycidyl ether is typically synthesized through the reaction of ethylene glycol with epichlorohydrin. The process involves the following steps:

Industrial production methods often involve controlling the reaction conditions, such as temperature and pH, to optimize yield and purity. The reaction is typically carried out at elevated temperatures and under controlled pH conditions to ensure complete conversion of the reactants .

Chemical Reactions Analysis

Ethylene glycol diglycidyl ether undergoes various chemical reactions due to the presence of its epoxy groups. Some of the common reactions include:

    Ring-Opening Reactions: The epoxy groups can undergo ring-opening reactions with nucleophiles such as amines, thiols, and carboxylic acids. .

    Crosslinking Reactions: this compound is commonly used as a crosslinking agent in polymer chemistry. .

Major products formed from these reactions include crosslinked polymers and modified resins with improved properties.

Scientific Research Applications

Ethylene glycol diglycidyl ether has a wide range of applications in scientific research, including:

    Chemistry: It is used as a crosslinking agent in the synthesis of various polymers and resins. .

    Biology: this compound is used in the preparation of hydrogels and other biomaterials. .

    Medicine: In medical research, this compound is used to modify proteins and other biomolecules. .

    Industry: The compound is used in the production of adhesives, coatings, and sealants. .

Comparison with Similar Compounds

Ethylene glycol diglycidyl ether can be compared with other similar compounds such as:

This compound is unique due to its balance of reactivity and flexibility, making it suitable for a wide range of applications in both research and industry.

Properties

IUPAC Name

2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane
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InChI

InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBIOSPNXBMOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCOCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O4
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Related CAS

26403-72-5, 58782-18-6, 29317-04-2
Record name Polyethylene glycol diglycidyl ether
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Record name Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer
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Record name Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer
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DSSTOX Substance ID

DTXSID4044876
Record name Ethylene glycol diglycidyl ether
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Molecular Weight

174.19 g/mol
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Physical Description

Liquid
Record name Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis-
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CAS No.

2224-15-9, 72207-80-8
Record name Glycol diglycidyl ether
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Record name Bis(1,2-epoxypropylether)ethanediol
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Record name Ethylene glycol diglycidyl ether
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Record name Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis-
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Record name Ethylene glycol diglycidyl ether
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Record name 2,2'-[ethylenebis(oxymethylene)]bisoxirane
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Record name Polyethylene glycol diglycidyl ether
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Record name ETHYLENE GLYCOL DIGLYCIDYL ETHER
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Synthesis routes and methods

Procedure details

Cyclohexane (850 ml), Tween 81® (3.30 g) and Span 60® 1.10 g) were placed in a 2L resin kettle equipped with a mechanical stirrer, Teflon® stir paddle, thermometer, condenser, and a nitrogen inlet. This surfactant system has an HLB of 8.7. In a 500 ml Erlenmeyer flask, sodium hydroxide (41.5 g) was dissolved in water (140 ml). The aqeous hydroxide solution was cooled to 5° C. and acrylic acid 95.0 ml) was added. The sodium acrylate solution was introduced into the resin kettle and the reaction vessel was purged with nitrogen. Potassium persulfate (145 mg) was added to initiate the polymerization. One hour after the polymerization was initiated, U.S. Silica F-75 (83.0 g) was introduced into the resin kettle through a powder funnel over a 5 minute period. The increased viscosity of the polymerization aided in the suspension of the silica. The silica was dispersed uniformly throughout the reaction mixture. After 2 hours, the polymerization formed discrete particles and ethylene glycol diglycidyl ether (335 mg) was added. The reaction was refluxed for 1 hour and the resultant product was dried in a rotary dryer for 1 hour at 100° C. Ninety percent of the product consisted of discrete particles ranging in size from 150-600 microns.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is ethylene glycol diglycidyl ether primarily used for?

A1: this compound (EGDE) is primarily used as a crosslinking agent, a viscosity reducer, and a plasticizing agent. [, ]

Q2: How does EGDE function as a crosslinking agent?

A2: EGDE contains two epoxy groups that can react with various functional groups, such as amines, hydroxyls, and carboxyls, forming stable crosslinks between polymer chains. [, , ]

Q3: Can you give examples of materials where EGDE is used as a crosslinking agent?

A3: EGDE is used to crosslink a variety of materials, including soy protein-based adhesives, chitosan hydrogels, and poly(vinyl alcohol) films, enhancing their mechanical strength, thermal stability, and water resistance. [, , , , ]

Q4: How does EGDE impact the properties of soy-based adhesives?

A4: Adding EGDE to soy-based adhesives can significantly reduce viscosity, increase solid content, and improve wet shear strength by facilitating crosslinking between soy protein molecules and other components like polyvinyl alcohol. []

Q5: EGDE is used in gel-casting of ceramics. Why is it suitable for this application?

A5: this compound (EGDGE) exhibits excellent solubility in water and allows for controlled gelation, making it suitable for the gel casting of ceramics in an air atmosphere. []

Q6: Can EGDE be used with nanomaterials to further enhance material properties?

A6: Yes, research shows that combining EGDE with ultrasonically modified montmorillonite can synergistically enhance the mechanical and barrier properties of soy protein isolate films. The modified montmorillonite interacts with soy protein chains, and EGDE further strengthens the network through crosslinking. []

Q7: What are the biomedical applications of EGDE?

A7: EGDE is being investigated for applications in drug delivery systems and tissue engineering due to its ability to form hydrogels and crosslink biopolymers. [, , , , , ]

Q8: How is EGDE used in drug delivery systems?

A8: EGDE can be used to create crosslinked chitosan hydrogels that encapsulate and control the release of drugs like amoxicillin. The release can be further modulated by external stimuli like ultrasound. []

Q9: Are there specific tissue engineering applications where EGDE shows promise?

A9: Research indicates EGDE-crosslinked silk fibroin hydrogels could be beneficial in wound healing. These hydrogels, particularly when loaded with superoxide dismutase, have demonstrated accelerated wound closure, increased collagen deposition, and enhanced epithelialization in diabetic rat models. []

Q10: What challenges are associated with EGDE-treated bioprosthetic heart valves?

A10: While EGDE treatment improves the durability of bioprosthetic heart valves, a major concern is their susceptibility to calcification, leading to structural valve degeneration. Studies are exploring the mechanisms of this calcification to develop strategies for its prevention. [, ]

Q11: How does pH influence the reaction of EGDE with proteins like hemoglobin?

A11: EGDE exhibits pH-dependent reactivity with proteins. At a neutral pH of 7.5, it reacts preferentially with sulfhydryl groups, while at a higher pH of 9.5, the reaction predominantly occurs with amino groups. [, ]

Q12: Can you elaborate on the use of EGDE in hemoglobin crosslinking?

A12: EGDE is investigated as a potential alternative to glutaraldehyde for crosslinking hemoglobin to develop hemoglobin-based oxygen carriers (HBOCs). By controlling the reaction conditions, researchers can produce both intra- and inter-molecularly crosslinked hemoglobin with desired oxygen-carrying properties. [, ]

Q13: What are some key areas for future research on EGDE?

A13: Future research on EGDE should focus on: * Fully characterizing its long-term safety and biocompatibility.* Optimizing its use in drug delivery systems for improved targeting and controlled release.* Exploring its potential in developing new biomaterials with enhanced properties.* Investigating its environmental fate and developing sustainable practices for its use and disposal.

Q14: What are the potential advantages of EGDE over other crosslinking agents?

A14: EGDE offers advantages such as low viscosity, good solubility in water and other solvents, and the ability to tailor its reactivity by adjusting pH. These properties make it a versatile crosslinking agent for various applications. [, , ]

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